[1,2,4]Triazolo[1,5-a]pyridin-6-amine [1,2,4]Triazolo[1,5-a]pyridin-6-amine
Brand Name: Vulcanchem
CAS No.: 31052-94-5
VCID: VC3760964
InChI: InChI=1S/C6H6N4/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H,7H2
SMILES: C1=CC2=NC=NN2C=C1N
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol

[1,2,4]Triazolo[1,5-a]pyridin-6-amine

CAS No.: 31052-94-5

Cat. No.: VC3760964

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[1,5-a]pyridin-6-amine - 31052-94-5

Specification

CAS No. 31052-94-5
Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
IUPAC Name [1,2,4]triazolo[1,5-a]pyridin-6-amine
Standard InChI InChI=1S/C6H6N4/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H,7H2
Standard InChI Key BGVGAKUIJCKCEN-UHFFFAOYSA-N
SMILES C1=CC2=NC=NN2C=C1N
Canonical SMILES C1=CC2=NC=NN2C=C1N

Introduction

# Triazolo[1,5-a]pyridin-6-amine: A Comprehensive Scientific Analysis Triazolo[1,5-a]pyridin-6-amine represents a significant heterocyclic compound with considerable research interest due to its structural characteristics and potential biological applications. This report provides a thorough examination of this compound's properties, synthesis methods, and biological significance based on available scientific literature.

Chemical Identifiers Triazolo[1,5-a]pyridin-6-amine is identified by several standardized designations in chemical databases. The compound is registered under CAS number 31052-94-5 and is also known by several synonyms including 6-Amino- triazolo[1,5-a]pyridine and Triazolo[1,5-a]pyridin-6-ylamine . These identifiers facilitate its recognition across various chemical and pharmacological databases, enabling comprehensive tracking of research developments related to this compound.

PropertyValueReference
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
CAS Number31052-94-5
European Community Number835-346-9
Hydrogen Bond Donor Count1 (estimated)
Hydrogen Bond Acceptor Count4 (estimated)

Synthesis Methods

General Synthetic Approaches

The synthesis of triazolo[1,5-a]pyridine compounds, including Triazolo[1,5-a]pyridin-6-amine, typically involves multi-step reactions starting from appropriately substituted pyridine precursors. Patent literature indicates that these compounds can be synthesized through well-defined chemical pathways that provide access to various substituted derivatives .

Patent-Described Methodology

A notable synthetic approach described in patent literature involves a two-step process starting with appropriate raw materials. The method first involves a catalyzed reaction in a suitable solvent to form an intermediate, followed by reaction with hydroxylamine sulfonic acid to yield the final triazolo[1,5-a]pyridine structure . This methodology is advantageous due to its use of readily available starting materials, simplified purification procedures, and environmentally friendly reaction conditions.

Structural Modifications

Biological Activity and Structure-Activity Relationships

TGF-β Receptor Kinase Inhibition

Derivatives containing the triazolo[1,5-a]pyridin-6-yl group have been evaluated for their ability to inhibit the TGF-β type I receptor kinase (ALK5). Research indicates that compounds incorporating this structural component can exhibit significant inhibitory activity against ALK5, with IC50 values in the nanomolar range . This inhibition is significant as TGF-β signaling is implicated in various pathological conditions, including fibrotic diseases and certain types of cancer.

Structure-Activity Relationship Studies

Structural ModificationObserved Effect on ActivityReference
Introduction of benzylamino groupsEnhanced ALK5 inhibition
Incorporation into thiazole structuresImproved cellular activity
Functionalization with pyridine moietiesIncreased target selectivity

Comparative Analysis with Structural Analogs

Comparison with 6-Nitro- triazolo[1,5-a]pyridin-2-amine

6-Nitro- triazolo[1,5-a]pyridin-2-amine represents a structural analog of Triazolo[1,5-a]pyridin-6-amine with significant differences in both structure and potentially biological activity . The presence of a nitro group instead of an amino group at the 6-position, combined with the repositioning of the amino group to the 2-position, likely results in different electronic properties and binding characteristics. These structural differences may translate into distinct biological activities and pharmacological profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator